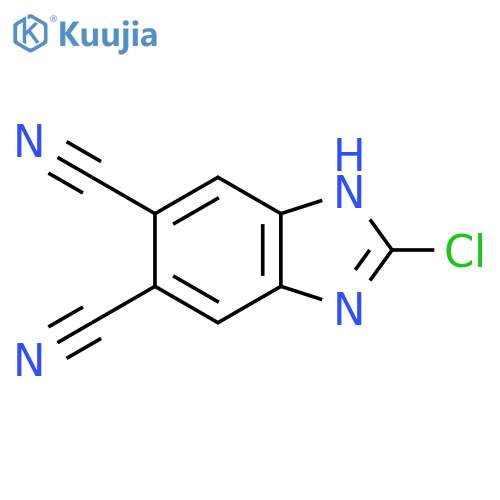Cas no 1805764-28-6 (2-Chloro-5,6-dicyano-1H-benzimidazole)

1805764-28-6 structure
商品名:2-Chloro-5,6-dicyano-1H-benzimidazole
CAS番号:1805764-28-6
MF:C9H3ClN4
メガワット:202.599919557571
CID:4824278
2-Chloro-5,6-dicyano-1H-benzimidazole 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-5,6-dicyano-1H-benzimidazole
-
- インチ: 1S/C9H3ClN4/c10-9-13-7-1-5(3-11)6(4-12)2-8(7)14-9/h1-2H,(H,13,14)
- InChIKey: ITLQFJSTEKTCNN-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC2C=C(C#N)C(C#N)=CC=2N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 324
- トポロジー分子極性表面積: 76.3
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-Chloro-5,6-dicyano-1H-benzimidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061006876-250mg |
2-Chloro-5,6-dicyano-1H-benzimidazole |
1805764-28-6 | 98% | 250mg |
$873.94 | 2022-04-01 | |
| Alichem | A061006876-500mg |
2-Chloro-5,6-dicyano-1H-benzimidazole |
1805764-28-6 | 98% | 500mg |
$1,282.82 | 2022-04-01 | |
| Alichem | A061006876-1g |
2-Chloro-5,6-dicyano-1H-benzimidazole |
1805764-28-6 | 98% | 1g |
$2,045.25 | 2022-04-01 |
2-Chloro-5,6-dicyano-1H-benzimidazole 関連文献
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
1805764-28-6 (2-Chloro-5,6-dicyano-1H-benzimidazole) 関連製品
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
